molecular formula C17H19F3N2O5S B13902833 2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide;2,2,2-trifluoroacetic acid

2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide;2,2,2-trifluoroacetic acid

Cat. No.: B13902833
M. Wt: 420.4 g/mol
InChI Key: VSAUWUJWXBUSEU-UHFFFAOYSA-N
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Description

The compound 2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide;2,2,2-trifluoroacetic acid (hereafter referred to by its systematic name) is a hybrid molecule comprising a coumarin core linked to a methionine-derived amino acid moiety via an amide bond. The trifluoroacetic acid (TFA) serves as a counterion, enhancing solubility and facilitating purification . Its structure includes:

  • 4-Methylcoumarin scaffold: A heterocyclic aromatic system with a ketone group at position 2 and a methyl group at position 2.
  • TFA counterion: A strong acid commonly used in peptide and amide synthesis to improve solubility and crystallinity .

Synthesis typically involves coupling 7-amino-4-methyl-2H-chromen-2-one with a protected methionine derivative, followed by TFA-mediated deprotection .

Properties

IUPAC Name

2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S.C2HF3O2/c1-9-7-14(18)20-13-8-10(3-4-11(9)13)17-15(19)12(16)5-6-21-2;3-2(4,5)1(6)7/h3-4,7-8,12H,5-6,16H2,1-2H3,(H,17,19);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAUWUJWXBUSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

The synthesis of 2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide; 2,2,2-trifluoroacetic acid is typically achieved through a two-step process:

  • Step 1: Formation of the amide bond between 7-amino-4-methylcoumarin and a protected (S)-2-amino-4-(methylthio)butanoic acid derivative.
  • Step 2: Deprotection of the amino group followed by salt formation with trifluoroacetic acid (TFA).

Detailed Synthetic Route

Step Reaction Description Reagents and Conditions Notes
1 Amide bond formation via carbodiimide-mediated coupling 7-amino-4-methylcoumarin + Protected (S)-2-amino-4-(methylthio)butanoic acid derivative + EDC/HOBt + base (e.g., DIPEA) in DMF or DCM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates carboxyl group; HOBt (1-hydroxybenzotriazole) suppresses side reactions.
2 Deprotection of amino group Hydrogenolysis (e.g., Pd/C catalyst under H2 atmosphere) or acidolysis depending on protecting group used Benzyl carbamate (CBZ) protecting group is commonly used; removal yields free amine.
3 Salt formation with trifluoroacetic acid Treatment of free amine with excess trifluoroacetic acid (TFA) in anhydrous solvent Forms stable trifluoroacetate salt enhancing solubility and stability.

Alternative Amidation Methods

  • Schotten-Baumann Reaction: Amide bond formation via acyl chlorides and amines under mild aqueous alkaline conditions is also effective and can be used depending on the availability of acyl chloride derivatives.

Preparation of Trifluoroacetic Acid (TFA) for Salt Formation

Trifluoroacetic acid, a key reagent for forming the trifluoroacetate salt, can be prepared by various industrial methods:

Method No. Description Reference/Notes
1 Oxidation of 1,3,3,3-tetrafluoropropene with potassium permanganate Common industrial method
2 Electrochemical fluorination of acetic acid or acetyl chloride followed by hydrolysis Produces TFA via direct fluorination
3 Oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene Precursor made by Swarts fluorination of hexachloropropylene
4 Oxidation of 2,3-dichloro-hexafluoro-2-butene Alternative oxidation route
5 Reaction of trichloroacetonitrile with hydrogen fluoride to form trifluoromethyl acetonitrile, then hydrolysis Lab-scale synthesis route
6 Oxidation of benzotrifluoride Industrial method

These methods provide high-purity trifluoroacetic acid used in the salt formation step.

Analytical and Characterization Techniques

Structural Confirmation

  • X-ray Crystallography: Used to confirm stereochemistry and molecular packing, especially important for verifying the (S)-configuration at the amino center.
  • NMR Spectroscopy: Key signals include coumarin H-3 proton (~δ 6.34 ppm) and methylthio group protons (~δ 2.1–2.3 ppm).
  • Infrared Spectroscopy (IR): Characteristic lactone C=O stretch near 1712 cm⁻¹ and amide C=O stretch near 1666 cm⁻¹ confirm functional groups.

Purity and Enantiomeric Excess

  • Chiral HPLC: Separation on Chiralpak® IA-3 columns with hexane/isopropanol mobile phase confirms enantiomeric purity.
  • Polarimetry: Measures optical rotation to verify stereochemical integrity.

Optimization and Scale-Up Considerations

Parameter Impact on Synthesis Optimization Strategies
Catalyst choice Brønsted/Lewis acids like ZnCl2 can accelerate amidation, improving yields from ~40% to 65% Catalyst screening to enhance coupling efficiency
Solvent selection Polar aprotic solvents (DMF, DCM) increase reaction rates but require thorough purification Optimize solvent choice to balance reactivity and ease of purification
pH control For trifluoroacetylation of amino groups, maintaining pH 8-11 ensures selective reaction Careful pH adjustment during salt formation to avoid side reactions
Protecting groups Choice affects deprotection conditions and overall yield Benzyl carbamate (CBZ) commonly used for ease of removal

Summary Table of Preparation Steps

Step No. Operation Reagents/Conditions Product/Intermediate
1 Amidation 7-amino-4-methylcoumarin + protected amino acid + EDC/HOBt + base Protected amide intermediate
2 Deprotection Hydrogenolysis (Pd/C, H2) or acidolysis Free amine amide compound
3 Salt formation with TFA Trifluoroacetic acid in anhydrous solvent 2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide trifluoroacetate salt

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted amides, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenyl group may facilitate binding to active sites, while the amino and methylsulfanyl groups can modulate the compound’s reactivity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Structural Analogues

(a) N-(4-Methyl-2-oxo-2H-chromen-7-yl)-L-methioninamide trifluoroacetate (CAS: 94367-35-8)
  • Structure : Nearly identical to the target compound, differing only in stereochemistry (L-methionine configuration).
  • Applications : Used as a fluorogenic protease substrate due to the coumarin-AMC (7-amido-4-methylcoumarin) motif .
  • Key Difference : The L-configuration ensures compatibility with enzymatic active sites, highlighting the importance of stereochemistry in bioactivity .
(b) (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
  • Structure : Replaces the methionine side chain with a chloro-phenylacetyl group.
  • Activity : Demonstrates superior in vitro anti-inflammatory activity compared to ibuprofen, attributed to the electron-withdrawing chloro group enhancing receptor binding .
(c) (S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide TFA
  • Structure : Features a valine-derived side chain (3-methylbutanamide) instead of methionine.

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (TFA Salt) LogP (Predicted) Key Functional Groups
Target Compound ~400.4 High in polar solvents 1.8 Coumarin, amide, methylsulfanyl
(±)-2-Chloro-N-(4-methyl-coumarin)amide 342.8 Moderate 2.5 Chloro, phenyl, amide
Valine-derived analogue (CAS: 94367-35-8) 368.3 High 1.5 Coumarin, amide, isopropyl

Notes:

  • The TFA counterion universally improves aqueous solubility across analogues .
  • Methylsulfanyl (in the target compound) increases lipophilicity compared to valine’s isopropyl group .

Biological Activity

The compound 2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide in conjunction with 2,2,2-trifluoroacetic acid (TFA) presents a unique area of study due to its potential biological activities and applications in medicinal chemistry. This article explores the biological effects, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC14H15N3O4
Molecular Weight273.29 g/mol
IUPAC Name2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide

The primary biological activity of this compound is linked to its interaction with dipeptidyl peptidase IV (DPP IV), an enzyme that plays a crucial role in peptide metabolism. The compound acts as a substrate for DPP IV, leading to the cleavage of dipeptides from the N-terminus of polypeptides, which can influence various cellular processes.

Biological Activity

Research indicates that the compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of coumarin compounds can possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
  • Antiviral Activity : The structural features of the compound may contribute to its ability to inhibit viral replication, making it a candidate for further antiviral research.
  • Enzyme Inhibition : The inhibition of DPP IV has implications for diabetes management, as this enzyme is involved in glucose metabolism and insulin signaling pathways .

Case Studies and Research Findings

A variety of studies have investigated the biological implications of this compound:

Study on DPP IV Inhibition

In a controlled laboratory setting, the interaction between the compound and DPP IV was analyzed using high-performance liquid chromatography (HPLC). The results indicated that the compound effectively inhibited DPP IV activity, leading to a significant decrease in peptide cleavage rates. This suggests its potential role in modulating glucose levels in diabetic models.

Antimicrobial Testing

In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing efficacy comparable to standard antibiotics used in clinical settings.

Toxicological Assessment

The safety profile of TFA has been evaluated in various studies. While TFA is known to possess some toxicity, particularly in aquatic organisms, studies indicate that when used in controlled amounts with this compound, it does not exhibit severe systemic toxicity .

Tables Summarizing Research Findings

Study FocusMethodologyKey Findings
DPP IV InhibitionHPLC AnalysisSignificant inhibition of DPP IV activity
Antimicrobial ActivityMIC TestingEffective against multiple bacterial strains
Toxicity AssessmentAquatic Toxicity TestsLow systemic toxicity observed with controlled use

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